molecular formula C13H19BrOZn B14878716 (2,6-Dimethyl-4-(n-pentyloxy)phenyl)Zinc bromide

(2,6-Dimethyl-4-(n-pentyloxy)phenyl)Zinc bromide

Cat. No.: B14878716
M. Wt: 336.6 g/mol
InChI Key: XSAYZTOSKQFHKC-UHFFFAOYSA-M
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Description

(2,6-dimethyl-4-(n-pentyloxy)phenyl)zinc bromide, 0.50 M in tetrahydrofuran (THF), is an organozinc compound used in various organic synthesis reactions. This compound is particularly valuable in the field of organic chemistry due to its reactivity and versatility in forming carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,6-dimethyl-4-(n-pentyloxy)phenyl)zinc bromide typically involves the reaction of 2,6-dimethyl-4-(n-pentyloxy)phenyl bromide with zinc in the presence of a suitable solvent like THF. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:

2,6-dimethyl-4-(n-pentyloxy)phenyl bromide+Zn(2,6-dimethyl-4-(n-pentyloxy)phenyl)zinc bromide\text{2,6-dimethyl-4-(n-pentyloxy)phenyl bromide} + \text{Zn} \rightarrow \text{this compound} 2,6-dimethyl-4-(n-pentyloxy)phenyl bromide+Zn→(2,6-dimethyl-4-(n-pentyloxy)phenyl)zinc bromide

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems helps in maintaining the reaction conditions, such as temperature and pressure, which are crucial for the efficient synthesis of the compound.

Chemical Reactions Analysis

Types of Reactions

(2,6-dimethyl-4-(n-pentyloxy)phenyl)zinc bromide undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc atom is replaced by another nucleophile.

    Coupling Reactions: It is commonly used in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

    Palladium Catalysts: Often used in coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide, to facilitate the reaction.

    Solvents: THF is commonly used due to its ability to stabilize the organozinc compound.

Major Products

The major products formed from these reactions depend on the specific reactants and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound.

Scientific Research Applications

Chemistry

In chemistry, (2,6-dimethyl-4-(n-pentyloxy)phenyl)zinc bromide is used as a reagent in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

Biology and Medicine

While its direct applications in biology and medicine are limited, the compounds synthesized using this reagent can have significant biological and medicinal properties. For instance, biaryl compounds formed through Suzuki-Miyaura coupling are often found in pharmaceuticals.

Industry

In the industrial sector, this compound is used in the synthesis of materials and intermediates for various applications, including the production of polymers and agrochemicals.

Mechanism of Action

The mechanism by which (2,6-dimethyl-4-(n-pentyloxy)phenyl)zinc bromide exerts its effects involves the formation of a reactive organozinc intermediate. This intermediate can then participate in various reactions, such as transmetalation in Suzuki-Miyaura coupling, where it transfers its organic group to a palladium catalyst, facilitating the formation of a new carbon-carbon bond.

Comparison with Similar Compounds

Similar Compounds

    (2,6-dimethyl-4-(n-pentyloxy)phenyl)magnesium bromide: Another organometallic compound used in similar types of reactions.

    (2,6-dimethyl-4-(n-pentyloxy)phenyl)boronic acid: Used in Suzuki-Miyaura coupling reactions as well.

Uniqueness

What sets (2,6-dimethyl-4-(n-pentyloxy)phenyl)zinc bromide apart is its specific reactivity and stability in THF, making it a preferred choice for certain synthetic applications where other organometallic reagents might not be as effective.

Properties

Molecular Formula

C13H19BrOZn

Molecular Weight

336.6 g/mol

IUPAC Name

bromozinc(1+);1,3-dimethyl-5-pentoxybenzene-2-ide

InChI

InChI=1S/C13H19O.BrH.Zn/c1-4-5-6-7-14-13-9-11(2)8-12(3)10-13;;/h9-10H,4-7H2,1-3H3;1H;/q-1;;+2/p-1

InChI Key

XSAYZTOSKQFHKC-UHFFFAOYSA-M

Canonical SMILES

CCCCCOC1=CC(=[C-]C(=C1)C)C.[Zn+]Br

Origin of Product

United States

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